

A Technical Guide to Boc-Trp(Boc)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Trp(Boc)-OH**

Cat. No.: **B557145**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of $\text{N}\alpha,\text{N}1$ -bis(tert-butoxycarbonyl)-L-tryptophan, commonly referred to as **Boc-Trp(Boc)-OH**. It details its chemical and physical properties, its critical role and application in solid-phase peptide synthesis (SPPS), and the rationale behind its use for producing high-purity peptides for research and drug development.

Core Compound Data

Boc-Trp(Boc)-OH is a derivative of the amino acid L-tryptophan where both the alpha-amino group and the indole nitrogen are protected by a tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.

Property	Value	Citations
CAS Number	144599-95-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₆	[1] [2] [3] [5]
Molecular Weight	404.46 g/mol	[2] [3] [5]
Appearance	White to off-white powder	[6]
Purity	≥98% (TLC)	[2]
Solubility	Soluble in DMF, DMSO, and methanol	[6]

The Role of Boc-Trp(Boc)-OH in Peptide Synthesis

In peptide synthesis, particularly utilizing the Boc/Bzl protection strategy, the indole side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during the cleavage steps.[\[6\]](#)[\[7\]](#) Protecting the indole nitrogen with a Boc group, in addition to the N α -Boc protection, effectively minimizes these side reactions.[\[6\]](#)[\[7\]](#) This strategy is particularly important for the synthesis of complex peptides where high purity and yield are paramount.[\[2\]](#) The N-in-Boc protection helps to ensure the integrity of the tryptophan residue throughout the synthesis process.[\[2\]](#)

Experimental Protocol: Incorporation of Boc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

The following is a generalized protocol for the incorporation of **Boc-Trp(Boc)-OH** into a peptide chain using manual or automated Boc-SPPS. This protocol assumes the synthesis is being carried out on a suitable resin, such as a Merrifield or PAM resin.

1. Resin Preparation and Swelling:

- Begin with the desired resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

- Swell the resin in dichloromethane (DCM) for 30-60 minutes to ensure optimal reaction conditions.[4]

2. Na^+ -Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Na^+ -Boc protecting group from the resin-bound amino acid.[8][9]
- When tryptophan, cysteine, or methionine are present in the sequence, the addition of a scavenger such as 0.5% dithioethane (DTE) to the TFA/DCM solution is recommended to prevent side reactions.[9]
- Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove TFA and byproducts.[9]

3. Neutralization:

- Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[4]
- Wash the resin again with DCM (3x) to remove excess base.[4]

4. Coupling of **Boc-Trp(Boc)-OH**:

- Activation: In a separate vessel, pre-activate **Boc-Trp(Boc)-OH** (typically 2-4 equivalents relative to the resin substitution) with a suitable coupling reagent. A common method is the use of HBTU (2-4 equivalents) and HOEt (2-4 equivalents) in the presence of DIEA (4-8 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
- Coupling: Add the activated **Boc-Trp(Boc)-OH** solution to the neutralized resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

5. Washing:

- After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Repeat Cycle:

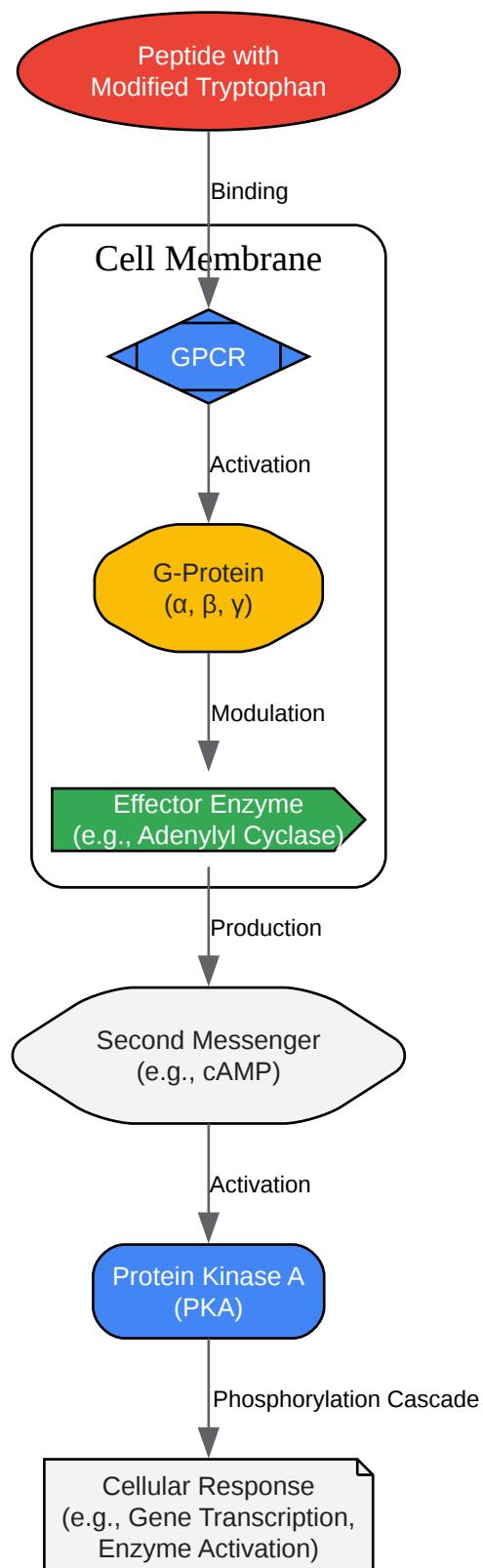
- The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

- Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including both Boc groups on the tryptophan residue) are removed.
- A common method for cleavage from Boc-SPPS resins is treatment with anhydrous hydrogen fluoride (HF).[10]
- Alternative cleavage cocktails, such as those using trifluoromethanesulfonic acid (TFMSA), can also be employed.[10]
- The cleavage mixture typically contains scavengers (e.g., thioanisole, cresol) to protect the peptide from reactive cationic species generated during the process.[7]

Visualizing Workflows and Pathways

Boc-SPPS Cycle for **Boc-Trp(Boc)-OH** Incorporation



[Click to download full resolution via product page](#)

Caption: Workflow for one cycle of Boc-SPPS.

Hypothetical Signaling Pathway for a Tryptophan-Containing Peptide

Peptides synthesized using modified amino acids like **Boc-Trp(Boc)-OH** are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate cellular signaling.^[4] The incorporation of a modified tryptophan can influence the peptide's binding affinity and efficacy, thereby altering downstream signaling cascades.^[4]

[Click to download full resolution via product page](#)

Caption: A hypothetical GPCR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. nbino.com [nbino.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to Boc-Trp(Boc)-OH: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557145#boc-trp-boc-oh-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com